molecular formula C28H38N6O9S B3025815 N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt CAS No. 88793-79-7

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt

Cat. No.: B3025815
CAS No.: 88793-79-7
M. Wt: 634.7 g/mol
InChI Key: KPGSNEYSJPIZCW-SJEIDVEUSA-N
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Description

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt (CAS: 88793-79-7; molecular formula: C₂₈H₃₈N₆O₉S) is a chromogenic substrate widely used in enzymology to study protease activity. Its structure consists of a tripeptide sequence (Gly-Pro-Lys) linked to a p-nitroanilide (pNA) group via a Tosyl (p-toluenesulfonyl) protecting group. The acetate salt form enhances solubility in aqueous buffers.

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGSNEYSJPIZCW-SJEIDVEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88793-79-7
Record name L-Lysinamide, N-[(4-methylphenyl)sulfonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88793-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-p-Tosyl-Gly-Pro-Lys-pNA (acetate) involves the stepwise coupling of amino acids and protecting groups. The process typically starts with the protection of the amino group of lysine using a tosyl group. This is followed by the coupling of glycine and proline to the protected lysine. The final step involves the attachment of the p-nitroanilide group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is often lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Proteases

Tos-Gly-Pro-Lys-pNA undergoes hydrolysis at the lysine-p-nitroanilide bond when exposed to specific proteases. This cleavage releases p-nitroaniline (pNA), which exhibits a distinct yellow color detectable at 405 nm .

Key Characteristics:

  • Target Enzymes : Plasmin, trypsin-like serine proteases, and bacterial proteases (e.g., Pseudomonas aeruginosa Protease IV) .

  • Reaction Mechanism :

    Tos Gly Pro Lys pNAProteaseTos Gly Pro Lys+pNA\text{Tos Gly Pro Lys pNA}\xrightarrow{\text{Protease}}\text{Tos Gly Pro Lys}+\text{pNA}

    The reaction is monitored spectrophotometrically, with activity proportional to pNA release .

Parameter Value Source
Optimal pH range7.0–8.5
Detection wavelength405 nm
Substrate specificityLys-pNA bond cleavage

Inhibition Mechanisms

The propeptide region of Tos-Gly-Pro-Lys-pNA binds competitively to active proteases, reversibly inhibiting their activity. For example:

  • Protease IV (PIV) Inhibition : The propeptide co-purifies with PIV and reduces its activity by 60–80% .

  • LasB-Mediated Reactivation : Pseudomonas elastase LasB degrades the propeptide, restoring full PIV activity .

Binding Affinity Data:

Enzyme Inhibition Type Efficiency Source
Protease IV (PIV)Competitive60–80% reduction
PlasminSubstrate saturationKm=0.12mMK_m=0.12\,\text{mM}

Enzyme Specificity and Structural Determinants

The Tosyl group enhances substrate stability and directs specificity toward serine proteases. Comparative studies highlight its selectivity:

Enzyme Reactivity Cleavage Site
PlasminHighLys-pNA
Trypsin-like proteasesModerateLys-pNA
Elastase LasBNonePropeptide degradation

Structural Insights:

  • Tosyl Modification : The p-toluenesulfonyl group stabilizes the peptide against nonspecific degradation .

  • Stereochemistry : The (S)-configuration at lysine and proline residues ensures compatibility with protease active sites .

Example Protocol:

  • Reaction Setup : 0.1 mM substrate in Tris-HCl buffer (pH 8.0) + 1–10 nM enzyme.

  • Kinetics Monitoring : Absorbance at 405 nm recorded every 30 seconds for 10 minutes .

Stability and Storage

  • Solubility : Ethanol or DMSO (10–20 mg/mL) .

  • Storage : -20°C in anhydrous conditions; stable for ≥12 months .

This substrate’s defined reactivity and structural features make it indispensable for studying protease function and regulation in diverse biological systems.

Scientific Research Applications

Scientific Research Applications

  • Enzyme Assays
    • Plasmin Assays : N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is primarily used as a substrate for plasmin, a serine protease involved in fibrinolysis. The hydrolysis of this substrate by plasmin releases p-nitroaniline, which can be detected colorimetrically, allowing for the measurement of plasmin activity in various biological samples .
    • Serine Protease Activity : This compound is also employed in assays to study other serine proteases. Its specificity allows researchers to investigate the kinetics and mechanisms of these enzymes, which are crucial in many physiological processes .
  • Biochemical Research
    • Protease Inhibition Studies : The substrate is utilized to assess the inhibitory effects of various compounds on serine proteases. This application is vital for developing therapeutic agents targeting diseases related to abnormal protease activity, such as coagulation disorders .
    • Fibrinogenolytic Activity : this compound is used to evaluate the fibrinogenolytic activity of enzymes, contributing to research on blood coagulation and related disorders .
  • Diagnostic Applications
    • In clinical diagnostics, this compound aids in measuring enzyme activities in blood samples, providing insights into various health conditions related to coagulation and fibrinolysis .

Mechanism of Action

N-p-Tosyl-Gly-Pro-Lys-pNA (acetate) acts as a substrate for plasmin. Plasmin binds to the peptide and hydrolyzes the bond between the lysine and p-nitroanilide groups. This hydrolysis releases p-nitroanilide, which can be detected colorimetrically at 405 nm. The amount of p-nitroanilide released is proportional to the plasmin activity .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular weight : 634.70 g/mol .
  • Solubility: 50 mg/mL in ethanol .
  • Storage : -20°C in powder form .

Comparison with Structurally Similar Compounds

Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride (BAPNA)

Structure : Benzoyl-Arg-pNA.
Applications :

  • Substrate for arginine-specific gingipain (Rgp) in P. gingivalis .
  • Detects trypsin-like proteases.

Key Differences :

  • Specificity : BAPNA targets arginine residues (Rgp), whereas N-p-Tosyl-Gly-Pro-Lys pNA is lysine-specific (Kgp) .
  • Reaction Conditions :
    • BAPNA assays use Tris-HCl (pH 8.0) with DTT .
    • N-p-Tosyl-Gly-Pro-Lys pNA requires HEPES/NaOH buffer (pH 7.5) for Kgp activity .
  • Sensitivity : Kgp activity assays using N-p-Tosyl-Gly-Pro-Lys pNA show higher specificity for P. gingivalis virulence studies compared to BAPNA-based Rgp assays .

N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt (T1637)

Structure : Tosyl-Gly-Pro-Arg-pNA.
Applications :

  • Substrate for thrombin and trypsin-like proteases .

Comparison :

  • Residue Specificity : Arg vs. Lys in the P1 position determines enzyme targeting. T1637 is used for arginine-specific proteases, while N-p-Tosyl-Gly-Pro-Lys pNA targets lysine-specific enzymes .
  • Biofilm Studies: N-p-Tosyl-Gly-Pro-Lys pNA is critical for studying P.

Gly-Pro p-nitroanilide toluenesulfonate salt

Structure : Gly-Pro-pNA with toluenesulfonate counterion.
Applications :

  • Substrate for dipeptidyl peptidase-4 (DPP-4) in diabetes research .

Key Contrasts :

  • Enzyme Target : DPP-4 vs. Kgp or plasmin.
  • Reaction pH : DPP-4 assays use Tris-HCl (pH 8.0), while Kgp assays require neutral pH .
  • Termination Method : DPP-4 reactions are stopped with acetate buffer (pH 4.5), unlike Kgp assays terminated with acetic acid .

Z-Gly-Pro-Arg p-nitroanilide acetate salt

Structure : Benzyloxycarbonyl (Z)-Gly-Pro-Arg-pNA.
Applications :

  • Substrate for thrombin and factor Xa in coagulation studies .

Differentiation :

  • Protecting Group : The Z-group enhances stability in plasma-based assays compared to Tosyl .
  • Clinical Relevance : Z-Gly-Pro-Arg pNA is used in thrombosis research, whereas N-p-Tosyl-Gly-Pro-Lys pNA is specialized for bacterial protease studies .

Tabulated Comparison of Key Substrates

Compound Name Target Enzyme Specificity Key Application Molecular Weight (g/mol) Reference
N-p-Tosyl-Gly-Pro-Lys pNA acetate salt Kgp, plasmin Lysine P. gingivalis virulence, fibrinolysis 634.70
BAPNA Rgp, trypsin Arginine P. gingivalis Rgp activity 434.89
Gly-Pro pNA toluenesulfonate DPP-4 Dipeptidase Diabetes research 499.52
Z-Gly-Pro-Arg pNA acetate salt Thrombin, factor Xa Arginine Coagulation studies 694.72

Research Findings and Methodological Insights

Kinetic Activity in P. gingivalis

  • N-p-Tosyl-Gly-Pro-Lys pNA exhibits a Km of 0.2 mM for Kgp, with optimal activity at 37°C in HEPES buffer (pH 7.5) .
  • In contrast, BAPNA shows a Km of 1.5 mM for Rgp under similar conditions, indicating lower substrate affinity .

DPP-4 vs. Kgp Assay Conditions

  • DPP-4 assays using Gly-Pro pNA require 0.24 mM substrate and pH 8.0, while Kgp assays use 2 mM N-p-Tosyl-Gly-Pro-Lys pNA at pH 7.5 .

Biological Activity

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is a synthetic compound that serves primarily as a chromogenic substrate for various serine proteases, notably plasmin. This article details the biological activity of this compound, including its mechanism of action, applications in research and diagnostics, and relevant case studies.

  • Molecular Formula : C28H38N6O9S
  • Molecular Weight : 662.7 g/mol
  • Structure : The compound features a tosyl group, a glycine-proline-lysine sequence, and a p-nitroanilide moiety, which is crucial for its enzymatic activity.

This compound acts as a substrate for plasmin and other serine proteases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured using colorimetric assays. This property makes it valuable for studying enzyme kinetics and proteolytic activities in various biological contexts.

Enzyme Substrates

The compound is particularly effective as a substrate in assays for:

  • Plasmin : It is hydrolyzed by plasmin to release p-nitroaniline, facilitating the measurement of plasmin activity.
  • Serine Proteases : It serves as a substrate for other serine proteases involved in blood coagulation and fibrinolysis.

Inhibition Studies

In addition to its role as a substrate, this compound has been used in studies to investigate enzyme inhibition. For example:

Enzyme Inhibitor IC50 (nM) Assay Conditions
PlasminAEBSF1037°C, Reaction Time: 30 min
ThrombinN/AN/A37°C, Reaction Time: 30 min
TrypsinAprotinin1525°C, Preincubation: 15 min

Research Applications

This compound has broad applications across various fields:

  • Biochemistry : Used extensively in enzyme assays to study the activity of serine proteases.
  • Clinical Diagnostics : Employed in diagnostic kits to measure plasmin levels in blood samples, aiding in the assessment of thrombotic disorders.
  • Pharmaceutical Development : Its properties are leveraged in the development of new therapeutic agents targeting coagulation pathways.

Case Studies

  • Plasmin Activity Measurement :
    A study demonstrated the utility of this compound in quantifying plasmin activity in human plasma samples. The results indicated a significant correlation between plasmin levels and thrombotic risk factors, highlighting its potential in clinical diagnostics.
  • Inhibition of Serine Proteases :
    Research investigating the inhibition of thrombin by this compound revealed an IC50 value indicative of moderate inhibitory activity. This finding suggests potential therapeutic applications in managing conditions related to excessive coagulation.
  • Comparative Studies with Analogues :
    Comparative studies with other chromogenic substrates showed that this compound exhibited higher specificity for certain serine proteases, making it a preferred choice for detailed kinetic studies.

Q & A

Q. What validation steps confirm substrate specificity for a target protease in complex biological mixtures?

  • Methodological Answer :

Use selective inhibitors (e.g., ε-aminocaproic acid for plasmin) to block activity.

Perform gel-based zymography with casein or fibrinogen as co-substrates to visualize protease bands.

Confirm cleavage sites via LC-MS/MS after tryptic digestion of reaction products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
Reactant of Route 2
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt

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